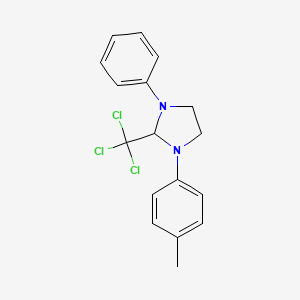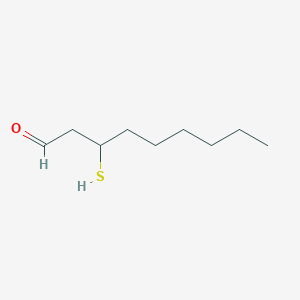
3-Mercaptononanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptononanal is an organic compound with the molecular formula C9H18OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors. The structure of this compound includes a nonanal backbone with a mercapto group attached, making it a unique compound in the realm of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Mercaptononanal can be synthesized through various methods. One common approach involves the reaction of nonanal with hydrogen sulfide (H2S) in the presence of a catalyst. Another method includes the use of thiourea and an alkyl halide, where the thiourea reacts with the alkyl halide to form the thiol .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Mercaptononanal undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form alcohols.
Substitution: The SH group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
3-Mercaptononanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, particularly proteins containing cysteine residues.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 3-Mercaptononanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, particularly those containing cysteine residues. This interaction can lead to the modification of protein function and activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
3-Mercaptopropanol: Another thiol with a shorter carbon chain.
3-Mercaptohexanol: A thiol with a six-carbon chain.
3-Mercaptoheptanol: A thiol with a seven-carbon chain.
Comparison: 3-Mercaptononanal is unique due to its longer carbon chain, which can influence its reactivity and interactions with other molecules. The presence of the nonanal backbone also imparts distinct chemical properties compared to shorter-chain thiols .
Propriétés
Numéro CAS |
61406-96-0 |
|---|---|
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
3-sulfanylnonanal |
InChI |
InChI=1S/C9H18OS/c1-2-3-4-5-6-9(11)7-8-10/h8-9,11H,2-7H2,1H3 |
Clé InChI |
KCOFYZNOXRYCOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


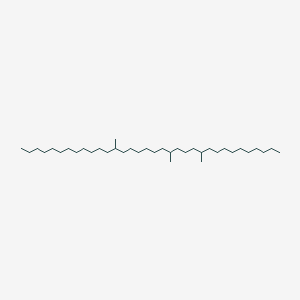
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
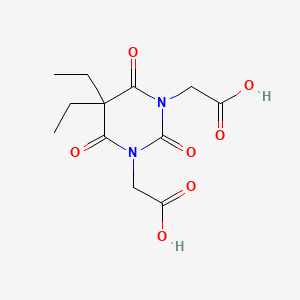
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)

![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
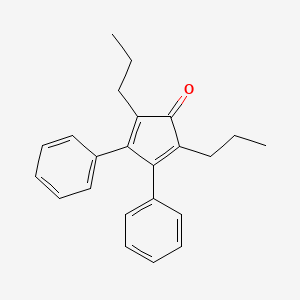
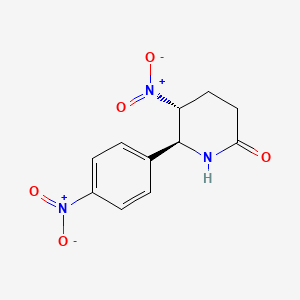
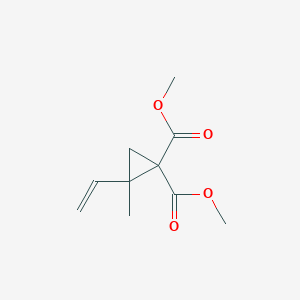
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
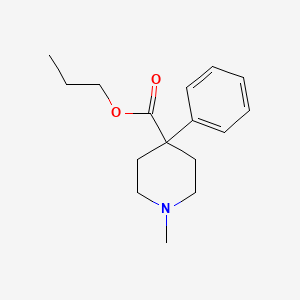
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
